(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide
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Overview
Description
(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the final coupling with the hydroxybutanimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide shares structural similarities with other pyrazole-based compounds, such as (1Z)-3-[5-cyclopropyl-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide and (1Z)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide.
Uniqueness
The uniqueness of (1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-hydroxybutanimidamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.
Properties
CAS No. |
1006319-24-9 |
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Molecular Formula |
C11H15F3N4O |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C11H15F3N4O/c1-6(4-10(15)17-19)18-8(7-2-3-7)5-9(16-18)11(12,13)14/h5-7,19H,2-4H2,1H3,(H2,15,17) |
InChI Key |
QORIZVNVFIAOOP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C/C(=N/O)/N)N1C(=CC(=N1)C(F)(F)F)C2CC2 |
Canonical SMILES |
CC(CC(=NO)N)N1C(=CC(=N1)C(F)(F)F)C2CC2 |
Origin of Product |
United States |
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